
2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid” is a complex organic molecule. It likely contains a benzothiazole ring (a type of heterocyclic compound), a carboxylic acid group, and a fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” have been synthesized through various chemical reactions . These methods often involve the use of reagents like cyclopropane carbonyl chloride and 2-fluorophenylacetate .Applications De Recherche Scientifique
Fluorescence Probes for Sensing Applications
A study highlighted the use of benzothiazole derivatives for developing fluorescent probes sensitive to pH changes and metal cations. These compounds, including 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues, exhibit significant fluorescence enhancement under basic conditions, demonstrating their potential as pH sensors and for detecting magnesium and zinc cations. The high sensitivity and selectivity of these probes can be attributed to the acidic nature of the fluorophenol moiety (Tanaka et al., 2001).
Antimycobacterial Activity
Another research area explores the synthesis of fluorinated benzothiazole compounds with antimycobacterial properties. These compounds were derived from reactions involving 4-fluoro-3-chloroaniline and demonstrated promising anti-microbial activity. This application underscores the potential of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid derivatives in developing new antimycobacterial agents (Sathe et al., 2011).
Antitumor Properties
The antitumor activity of benzothiazole derivatives has been thoroughly investigated, particularly their selectivity and potency against various tumor models. These compounds, including amino acid prodrugs of benzothiazoles, have shown promising results in vitro and in vivo, highlighting their potential as cancer therapeutics. The research focuses on their mechanism of action, which involves metabolic biotransformation and the induction of cytochrome P450 enzymes, suggesting a targeted approach to cancer treatment (Bradshaw et al., 2002).
Synthesis and Application in Organic Chemistry
The compound's role extends to organic synthesis, where it serves as a precursor for developing new chemical entities with various biological activities. Efficient synthesis methods for fluoralkylbenzimidazoles and benzothiazoles highlight its utility in creating compounds for potential pharmaceutical applications (René et al., 2013).
Physiological pH Sensing
Benzothiazole-based AIEgens (Aggregation-Induced Emission Luminogens) have been designed for sensitive physiological pH sensing. These compounds exhibit multifluorescence emissions and can act as ratiometric fluorescent chemosensors, offering a precise tool for detecting pH fluctuations in biological samples and neutral water samples (Li et al., 2018).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2S/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJKVMGNDUIAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

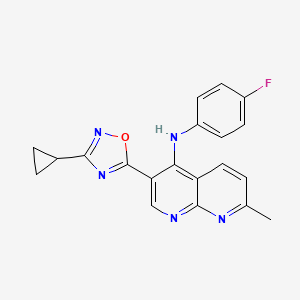

![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)
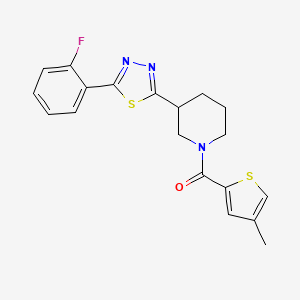

![N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639734.png)
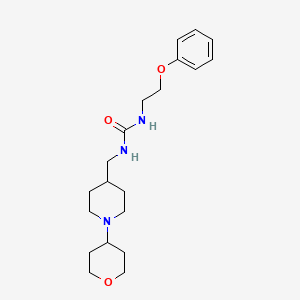
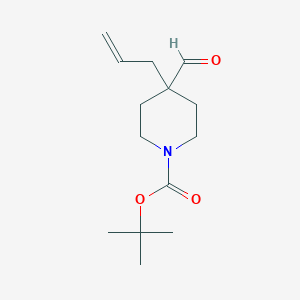
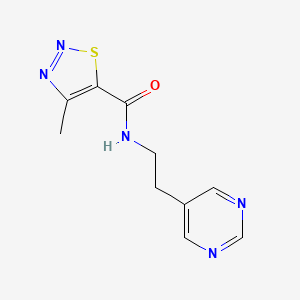
![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![N-mesityl-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2639740.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2639744.png)
![methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate](/img/structure/B2639745.png)